Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate
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Overview
Description
Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C19H20O4 It is a benzoate ester derivative, characterized by the presence of an allyl group, a methoxy group, and a 2-methylbenzyl group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-methoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced at the ester functional group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or allyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and methoxy groups can participate in binding interactions, while the benzoate core provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar in structure but with an ethyl ester instead of an allyl ester.
4-((4-methylbenzyl)oxy)benzohydrazide: Contains a hydrazide group instead of an ester group.
4-((4-methylbenzyl)oxy)benzoic acid: The carboxylic acid derivative of the compound.
Uniqueness: Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
prop-2-enyl 3-methoxy-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H20O4/c1-4-11-22-19(20)15-9-10-17(18(12-15)21-3)23-13-16-8-6-5-7-14(16)2/h4-10,12H,1,11,13H2,2-3H3 |
InChI Key |
JTFSITBQNASUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC=C)OC |
Origin of Product |
United States |
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